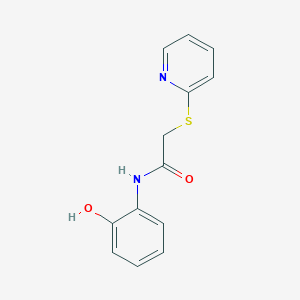![molecular formula C14H12ClNO3S2 B428359 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-66-4](/img/structure/B428359.png)
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H12ClNO3S2 . It’s a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a sulfanyl group, and an acetyl amino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, the molecular weight is 341.83 . Other properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A foundational aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. For instance, Stephens, Price, and Sowell (1999) detailed a method for synthesizing methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting the utility of these compounds in further chemical modifications and the development of potentially bioactive molecules (Stephens et al., 1999). Additionally, Mabkhot et al. (2016) synthesized a novel thiophene-containing compound and evaluated its molecular structure through various analytical methods, providing insights into the potential applications of similar thiophene derivatives in medicinal chemistry (Mabkhot et al., 2016).
Potential Biological Activities
Several studies have investigated the potential biological activities of thiophene derivatives, including antimicrobial and cytotoxic effects. For example, Arora et al. (2013) synthesized Schiff bases of thiophene derivatives and evaluated their antimicrobial activity, contributing to the search for new antimicrobial agents (Arora et al., 2013). Furthermore, Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their antitumor activity against various human cancer cell lines, which underscores the potential of thiophene derivatives in cancer research (Hafez & El-Gazzar, 2017).
Molecular Structure and Optimization
The molecular structure and optimization of thiophene derivatives have also been a significant focus of research. Investigations into the crystal structures and molecular interactions of these compounds provide valuable information for the design of molecules with desired properties. For example, Ramazani et al. (2011) analyzed the crystal structure of a related thiophene derivative, contributing to the understanding of its structural properties and potential reactivity (Ramazani et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNOXMWCRKJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 2-thiophenecarboxylate](/img/structure/B428276.png)
![2-Chloro-12-(4-methoxyphenyl)sulfonylquinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428280.png)
![2-chloro-12-(phenylsulfonyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428281.png)
![12-[(4-chlorophenyl)sulfonyl]-3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428282.png)
![12-[(4-chlorophenyl)sulfonyl]-2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428283.png)
![12-(mesitylsulfonyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428285.png)

![6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B428291.png)
![Methyl 4-hydroxy[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B428293.png)
![12-(4-fluorobenzyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428294.png)
![12-allyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428295.png)
![Methyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B428297.png)
![pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428298.png)
![3-nitro-12-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428301.png)
